molecular formula C14H10ClN5O2 B2380256 6-chloro-N-{[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyridine-2-carboxamide CAS No. 1444118-72-2

6-chloro-N-{[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyridine-2-carboxamide

Cat. No. B2380256
CAS RN: 1444118-72-2
M. Wt: 315.72
InChI Key: FHWBUORYIJBJTR-UHFFFAOYSA-N
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Description

6-chloro-N-{[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyridine-2-carboxamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 6-chloro-N-{[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyridine-2-carboxamide is not fully understood. However, it has been suggested that this compound may act by inhibiting certain enzymes or proteins involved in cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. In vivo studies have shown that this compound can reduce the size of tumors in animal models. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using 6-chloro-N-{[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyridine-2-carboxamide in lab experiments is its potential as a versatile chemical compound with applications in various fields. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in specific applications.

Future Directions

There are several future directions for the study of 6-chloro-N-{[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyridine-2-carboxamide. One direction is to further investigate its potential as an anticancer agent and as a treatment for neurodegenerative diseases. Another direction is to explore its potential use as a herbicide in agricultural science. Additionally, future studies could focus on understanding the mechanism of action of this compound and optimizing its use in specific applications.

Synthesis Methods

The synthesis of 6-chloro-N-{[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyridine-2-carboxamide involves the reaction of 6-chloronicotinoyl chloride with 2-amino-5-pyridin-2-yl-1,3,4-oxadiazole in the presence of triethylamine. The resulting intermediate is then reacted with methylamine to produce the final compound.

Scientific Research Applications

6-chloro-N-{[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyridine-2-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, agricultural science, and materials science. In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent and as a treatment for neurodegenerative diseases. In agricultural science, it has been studied for its potential use as a herbicide. In materials science, it has been investigated for its potential use in the synthesis of metal-organic frameworks.

properties

IUPAC Name

6-chloro-N-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN5O2/c15-11-6-3-5-10(18-11)14(21)17-8-12-19-13(20-22-12)9-4-1-2-7-16-9/h1-7H,8H2,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHWBUORYIJBJTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NOC(=N2)CNC(=O)C3=NC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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